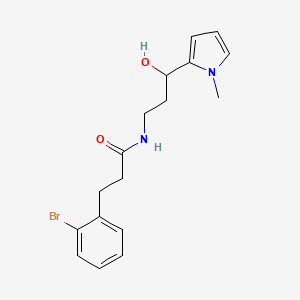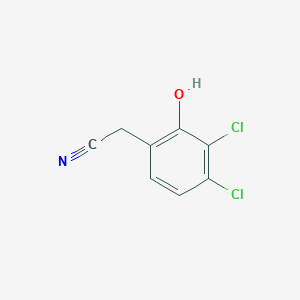
2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity with Zn(II) Salts
- Reactivity with Zn(II) Salts : Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products. This includes coordination polymers and metallomacrocycles, indicating potential applications in materials science (Ghosh, Savitha & Bharadwaj, 2004).
Synthesis of Pyrrolopyridine Carboxylic Acids
- Synthesis of Pyrrolopyridine Carboxylic Acids : Synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through three-component condensation has been achieved. This indicates a methodological innovation in organic synthesis (Lichitsky et al., 2010).
Hydrogen Bonding Studies
- Hydrogen Bonding Studies : Studies on hydrogen bonding in certain pyridin-3-yloxyethanoic acids provide insights into molecular interactions, crucial for understanding chemical and biological systems (Dobbin et al., 1993).
Vibrational Spectra Analysis
- Vibrational Spectra Analysis : Investigations on the structure and vibrational spectra of pyrazolopyridine carboxylic acids contribute to the understanding of molecular properties and could be important in material science (Bahgat, Jasem & El‐Emary, 2009).
X-ray Powder Diffraction Data
- X-ray Powder Diffraction Data : X-ray powder diffraction data for certain pyrazolopyridine carboxylic acid derivatives are useful for characterizing materials, which is vital in pharmaceutical and material sciences (Wang et al., 2017).
Structural Investigations
- Structural Investigations : Studies on the crystal structure of pyridine‐2‐(3′‐mercaptopropanoic acid)‐N ‐oxide enhance our understanding of molecular geometry, which is fundamental in the field of crystallography and drug design (Ramasubramanian et al., 2007).
Specific Reactions with Pentaphenylantimony
- Specific Reactions with Pentaphenylantimony : The reaction of pentaphenylantimony with pyridine dicarboxylic acids demonstrates unique chemical interactions, highlighting its potential in synthetic chemistry (Gubanova et al., 2020).
Isomer Analysis
- Isomer Analysis : The study of E and Z isomers of certain pyridine carboxylic acids provides insights into isomerism in organic compounds, which is significant in organic synthesis and pharmaceuticals (Trujillo-Ferrara et al., 2004).
Hydration Study
- Hydration Study : Analysis of 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate helps in understanding hydration effects in organic molecules, crucial in solubility and reactivity studies (Wang & Feng, 2010).
Microwave Irradiation Synthesis
- Microwave Irradiation Synthesis : Synthesis under microwave irradiation indicates an efficient and environmentally friendly method in organic chemistry (Romo et al., 2021).
Ligand Bridging in Metallacycles
- Ligand Bridging in Metallacycles : The use of pyridine carboxylate ligands in forming metallacycles suggests potential applications in coordination chemistry and catalysis (Wu et al., 2015).
Hydrogen-Bonding Motifs
- Hydrogen-Bonding Motifs : Understanding the competition and coexistence of hydrogen-bonding motifs in molecules with both carboxylic acid and pyridine groups is crucial in supramolecular chemistry (Long et al., 2014).
Computational and Structural Studies
- Computational and Structural Studies : Computational and structural studies on pyridine carboxylic acid derivatives enhance our understanding of molecular properties and interactions, important in theoretical chemistry and drug design (Shen et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a way that leads to various biological activities .
Biochemical Pathways
Related compounds such as indole derivatives have been reported to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-8(11(15)16)3-4-9(13-10)7-2-1-5-12-6-7/h1-6H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZPPPFCSRLPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2489949.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)
amine](/img/structure/B2489955.png)
![1-ethyl-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1H-imidazole hydrochloride](/img/structure/B2489956.png)

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2489960.png)
![1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)
![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2489967.png)

